n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534193
InChI: InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine

CAS No.:

Cat. No.: VC17534193

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine
Standard InChI InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3
Standard InChI Key DAURYARKYXGTRV-UHFFFAOYSA-N
Canonical SMILES CC(C1CC1)NC2=CC3=C(C=C2)OCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three key components (Figure 1):

  • Benzo[d] dioxol-5-amine core: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, and an amine group at position 5.

  • Cyclopropylethyl chain: A cyclopropane ring fused to an ethyl group, attached to the amine nitrogen.

  • Stereoelectronic features: The cyclopropane’s ring strain and the amine’s basicity influence reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC NameN-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine
Canonical SMILESCC(C1CC1)NC2=CC3=C(C=C2)OCO3
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (two ether oxygens, one amine)

Synthesis and Optimization Strategies

Reductive Amination Approaches

A primary synthetic route involves reductive amination between 1,3-benzodioxol-5-amine and a cyclopropylethyl ketone. The MDPI study highlights the efficacy of iridium-phosphate catalysts for such transformations, achieving enantioselectivities up to 84% in analogous systems. Key steps include:

  • Imine formation: Condensation of the amine with cyclopropylethyl ketone.

  • Catalytic reduction: Use of asymmetric catalysts (e.g., Ir-(R)-BINAP complexes) to stereoselectively reduce the imine .

Table 2: Representative Reaction Conditions

ParameterOptimal ValueImpact on Yield/ee
CatalystIr-(R)-BINAP with SbF₆⁻82% yield, 84% ee
SolventDichloromethaneImproved solubility
Temperature35°CMinimized side reactions
Reaction Time20 hoursComplete conversion

Challenges in Cyclopropane Integration

Incorporating the cyclopropylethyl group requires careful handling due to the ring’s strain. Strategies include:

  • Protecting group chemistry: Temporary protection of the amine during cyclopropanation.

  • Low-temperature cyclopropanation: Using Simmons-Smith reagents to minimize ring-opening.

CompoundTargetActivitySource
5-Methoxy-benzodioxolylamine5-HT₁A receptorKi = 12 nM
N-Cyclopropylmethyl-benzodioxoleMAO-BIC₅₀ = 45 nM

Computational and Structural Insights

Molecular Docking Studies

Docking simulations (PDB: 4URO) predict strong interactions between the cyclopropylethyl group and hydrophobic pockets in the 5-HT₁A receptor. Key observations:

  • Van der Waals interactions: Cyclopropane-carbonyl contacts (ΔG = −8.2 kcal/mol).

  • Hydrogen bonding: Amine nitrogen with Asp116 (bond length: 2.1 Å) .

ADMET Profiling

Predictive models indicate:

  • Blood-brain barrier permeability: LogBB = 0.7 (high penetration likely).

  • CYP450 inhibition: Moderate inhibition of CYP2D6 (IC₅₀ ≈ 15 μM).

Industrial and Regulatory Considerations

Patent Landscape

Future Directions and Research Opportunities

  • Asymmetric Synthesis: Developing enantioselective routes using chiral phosphoric acids (e.g., TRIP catalysts) .

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel biological targets.

  • Prodrug Development: Masking the amine to improve bioavailability.

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